molecular formula C14H11ClFNO2 B268161 4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid

4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid

Cat. No. B268161
M. Wt: 279.69 g/mol
InChI Key: KDJYRHBLDNNAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid, also known as CFMB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. CFMB is a benzamidine derivative that has shown significant activity against certain enzymes and has been investigated for its potential use in drug discovery and development.

Scientific Research Applications

4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid has been extensively studied for its potential use in drug discovery and development. It has been shown to inhibit the activity of various enzymes, including trypsin, thrombin, and factor Xa. 4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid has also been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and thrombosis. In addition, 4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid has been used as a tool compound to study the mechanism of action of certain enzymes and to develop new drugs.

Mechanism of Action

4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid inhibits the activity of enzymes by binding to their active sites and preventing substrate binding. It has been shown to have a high affinity for certain enzymes, making it a potent inhibitor. 4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid has also been shown to have a specific binding mode, which allows for the development of selective inhibitors for specific enzymes.
Biochemical and Physiological Effects:
4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in blood coagulation, which may lead to antithrombotic effects. 4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects. However, further research is needed to fully understand the biochemical and physiological effects of 4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid.

Advantages and Limitations for Lab Experiments

4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid has several advantages for lab experiments. It is a potent inhibitor of various enzymes, making it a useful tool compound for studying enzyme activity and developing new drugs. 4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid is also stable and easy to synthesize, making it suitable for large-scale experiments. However, 4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

For 4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid research include the development of selective inhibitors, investigation of its potential use in the treatment of various diseases, and further research to fully understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid involves the reaction of 2-chloro-6-fluorobenzylamine with 4-nitrobenzoic acid in the presence of a reducing agent such as iron powder. The resulting compound is then treated with hydrochloric acid to obtain 4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid. The synthesis of 4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid has been optimized to obtain high yields and purity, making it suitable for various scientific research applications.

properties

Product Name

4-[(2-Chloro-6-fluorobenzyl)amino]benzoic acid

Molecular Formula

C14H11ClFNO2

Molecular Weight

279.69 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methylamino]benzoic acid

InChI

InChI=1S/C14H11ClFNO2/c15-12-2-1-3-13(16)11(12)8-17-10-6-4-9(5-7-10)14(18)19/h1-7,17H,8H2,(H,18,19)

InChI Key

KDJYRHBLDNNAOF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CNC2=CC=C(C=C2)C(=O)O)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC2=CC=C(C=C2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.